5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine
Overview
Description
5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine, also known as 5-Bromo-2-Phenoxybenzyl or 5-Br-2-Phenoxybenzyl, is an organic compound that has been studied for its potential applications in the scientific research field. It is a brominated phenoxybenzyl amine that has been used as a starting material in the synthesis of various compounds, and its unique properties make it a valuable tool for chemical synthesis. In
Mechanism of Action
The mechanism of action of 5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine is based on its ability to form covalent bonds with other molecules. It is capable of forming a strong covalent bond with nitrogen, oxygen, sulfur, and other atoms. This allows it to act as a catalyst in the synthesis of various compounds, as well as a reagent in the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine have not been extensively studied. However, it is known to have some effect on the metabolism of fatty acids, as well as on the activity of certain enzymes. It has been shown to inhibit the activity of fatty acid amide hydrolase, an enzyme involved in the metabolism of fatty acids. In addition, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine in laboratory experiments include its low cost, ease of synthesis, and availability. It is also relatively stable and can be stored for long periods of time without degradation. The main limitation of using 5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine in laboratory experiments is its potential toxicity. It is known to be toxic if inhaled, ingested, or absorbed through the skin. Therefore, it should be handled with care and used in a well-ventilated area.
Future Directions
The potential applications of 5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine are numerous and its future directions are varied. It could be used in the synthesis of new compounds, such as heterocyclic compounds, benzimidazole derivatives, and quinazoline derivatives. It could also be used as a reagent in the synthesis of new molecules. In addition, its potential applications in the field of medicine could be explored, such as its use as an inhibitor of enzymes involved in the metabolism of fatty acids and prostag
Scientific Research Applications
5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine has been used as a starting material in the synthesis of various compounds. It has been used in the synthesis of heterocyclic compounds such as 1,2,3-triazolo[4,5-d]pyrimidines, 1,2,3-triazolo[4,5-b]pyridazines, and 1,2,3-triazolo[4,5-c]pyridines. It has also been used in the synthesis of benzimidazole derivatives and 4-aryl-3-hydroxy-2-quinolones. In addition, it has been used in the synthesis of quinazoline derivatives and 1,3-dihydro-2H-benzimidazole-2-thiones.
properties
IUPAC Name |
5-bromo-2-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c1-4-17(2,3)12-5-8-14(9-6-12)20-16-10-7-13(18)11-15(16)19/h5-11H,4,19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGRHISZBQAARA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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